molecular formula C33H41NO6 B592880 Prostaglandin E2 p-benzamidophenyl ester CAS No. 57790-53-1

Prostaglandin E2 p-benzamidophenyl ester

Cat. No.: B592880
CAS No.: 57790-53-1
M. Wt: 547.7 g/mol
InChI Key: PDKOSADNQUKMKP-QFPSZITRSA-N
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Description

Prostaglandin E2 p-benzamidophenyl ester is a crystalline derivative of Prostaglandin E2. Prostaglandin E2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated for its biological activities. Prostaglandin E2 influences inflammation, fertility, parturition, gastric mucosal integrity, and immune modulation .

Scientific Research Applications

Prostaglandin E2 p-benzamidophenyl ester has diverse applications in scientific research:

Mechanism of Action

The effects of Prostaglandin E2 p-benzamidophenyl ester are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4 . Affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue . PGE2 has been shown to stimulate interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and induces remodeling of the cervical extracellular matrix, and to induce functional progesterone withdrawal .

Safety and Hazards

Prostaglandin E2 p-benzamidophenyl ester may be harmful if swallowed. It may be irritating to the mucous membranes and upper respiratory tract. It may also be harmful by inhalation or skin absorption. It may cause adverse reproductive effects in males and/or females .

Future Directions

Prostaglandins, including Prostaglandin E2 p-benzamidophenyl ester, have been widely investigated for their roles in inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . Future research may focus on the potential role of prostaglandins produced by helminth parasites in the regulation of host–pathogen interactions, and how prostaglandins may regulate the inverse relationship between helminth infection and allergy . There may also be opportunities to develop new therapeutic options for humans experiencing Type 2 inflammatory disorders that have a significant prostaglandin‐driven component including allergic rhinitis and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2 p-benzamidophenyl ester involves the esterification of Prostaglandin E2 at the carboxylic acid moiety with p-benzamidophenyl. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction is carried out under inert conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The reaction conditions are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E2 p-benzamidophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Prostaglandin E2 p-benzamidophenyl ester is unique due to its specific esterification with p-benzamidophenyl, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other ester derivatives. This uniqueness makes it valuable in studying specific receptor interactions and therapeutic potentials .

Properties

IUPAC Name

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4-,22-19+/t26-,28+,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKOSADNQUKMKP-QFPSZITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57790-53-1
Record name 4-(Benzoylamino)phenyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57790-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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